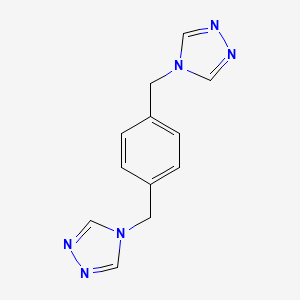![molecular formula C12H10BNO3 B15051669 (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the benzofuran-pyridine core.
Applications De Recherche Scientifique
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe for studying biological processes involving boron.
Industry: In the industrial sector, the compound can be employed in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which (2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with specific molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and other proteins. The benzofuran-pyridine core may also interact with biological targets through non-covalent interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, used in similar cross-coupling reactions.
2-Methylbenzofuro[2,3-b]pyridin-8-yl trifluoromethanesulfonate: A related compound with a trifluoromethanesulfonate group instead of a boronic acid group.
Uniqueness
(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid is unique due to its specific combination of a benzofuran-pyridine core and a boronic acid group. This structure imparts distinct reactivity and potential applications that are not shared by other similar compounds. The presence of the boronic acid group allows for versatile chemical transformations, while the fused ring system provides stability and specific binding properties.
Propriétés
Formule moléculaire |
C12H10BNO3 |
|---|---|
Poids moléculaire |
227.03 g/mol |
Nom IUPAC |
(2-methyl-[1]benzofuro[2,3-b]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C12H10BNO3/c1-7-5-6-9-8-3-2-4-10(13(15)16)11(8)17-12(9)14-7/h2-6,15-16H,1H3 |
Clé InChI |
RMKGKPOLEPQKRS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)C3=C(O2)N=C(C=C3)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




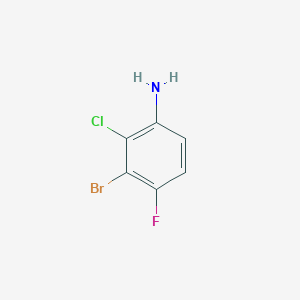
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
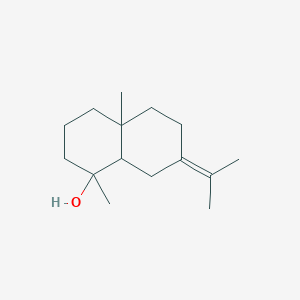
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)

![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
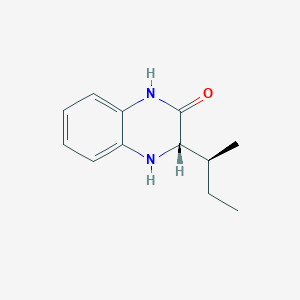
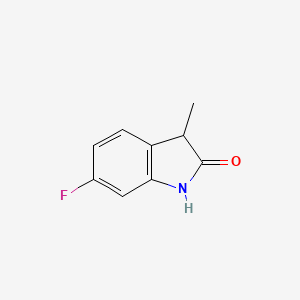
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
